REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1>CC(O)CC>[CH2:5]1[C:1]2([CH2:5][C:1](=[O:6])[CH2:2][CH2:3][O:6]2)[CH2:2][CH2:3][CH2:4]1
|
Name
|
(E)-3-[(tert-butyl-dimethylsilanyloxy)buta-1,3-dienyl]dimethylamine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 18 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
1.9 ml of acetyl chloride are added slowly
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 10 min at −78° C.
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
by adding 100 ml of a saturated solution of ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with 200 ml of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (8/2 heptane/ethyl acetate)
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 50 ml of methanol
|
Type
|
ADDITION
|
Details
|
200 mg of palladium-on-charcoal at 10% are added
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 2 hours under a hydrogen atmosphere
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the methanol is evaporated off
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC12OCCC(C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 16.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |